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Compound of Interest

Compound Name: 2-chloro-N-cyclopropylacetamide
CAS No.: 19047-31-5
Cat. No.: B101947

Get Quote

Executive Summary

2-Chloro-N-cyclopropylacetamide (CAS: 19047-31-5) represents a critical structural motif in
medicinal chemistry, functioning simultaneously as a robust intermediate for heterocyclic
synthesis and a covalent "warhead" in Fragment-Based Drug Discovery (FBDD). While its
molecular weight (

) suggests a simple fragment, its utility lies in the unique reactivity profile of the

-chloroacetamide group combined with the metabolic stability and conformational rigidity of the
cyclopropyl moiety.

This guide provides a comprehensive technical analysis of this compound, moving beyond
basic stoichiometry to explore its role in covalent inhibition, isotopic mass spectrometry, and
scalable synthesis.
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Part 1: Physicochemical Profile & Molecular Weight
Analysis

In high-resolution mass spectrometry (HRMS) and pharmacokinetic modeling, relying solely on
average molecular weight is insufficient. For 2-chloro-N-cyclopropylacetamide, the presence
of the Chlorine atom introduces significant isotopic variance that must be accounted for in
analytical workflows.

Molecular Weight Breakdown

Parameter Value Technical Context

Formula Core structure

) Used for stoichiometric
Average Molecular Weight 133.58 g/mol ] ]
calculations (reagent dosing).

The exact mass of the most

abundant isotope (
Monoisotopic Mass 133.029 g/mol
). Critical for LC-MS

identification.

Due to natural

abundance. The mass

. a0 .
Isotopic Pattern (M+2) 32% relative abundance spectrum will show a distinct
3:1 ratio between peaks at m/z

133 and 135.

Indicates moderate

hydrophilicity; suitable for CNS
cLogP ~0.7 )

penetration and oral

bioavailability optimization.

Structural Significance

The cyclopropyl group is not merely a lipophilic spacer; it acts as a bioisostere for isopropyl or
ethyl groups but offers superior metabolic stability against cytochrome P450-mediated
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-dealkylation. This makes the compound a preferred scaffold over its acyclic analogs.

Part 2: Synthetic Architecture & Process
Optimization

The synthesis of 2-chloro-N-cyclopropylacetamide follows a Schotten-Baumann acylation
pathway. While conceptually simple, controlling the exotherm and preventing bis-acylation
requires a strict protocol.

Validated Synthetic Protocol

Objective: Synthesis of 2-chloro-N-cyclopropylacetamide on a 50 mmol scale.

Reagents:

Cyclopropylamine (1.0 eq)

Chloroacetyl chloride (1.1 eq)

Triethylamine (TEA) or

(1.2 eq)

Solvent: Dichloromethane (DCM) or dry THF (anhydrous)
Step-by-Step Methodology:

e Preparation: Charge a flame-dried 250 mL round-bottom flask with Cyclopropylamine (2.85
g, 50 mmol) and TEA (6.07 g, 60 mmol) in anhydrous DCM (100 mL).

e Cryogenic Control: Cool the reaction mixture to 0°C using an ice/salt bath. Rationale: The
reaction is highly exothermic; temperature spikes can lead to polymerization of the acid
chloride.

o Addition: Add Chloroacetyl chloride (6.21 g, 55 mmol) dropwise via a pressure-equalizing
addition funnel over 30 minutes. Maintain internal temperature
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o Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor
via TLC (30% EtOAc/Hexane) or LC-MS.

e Workup: Quench with saturated

(50 mL). Extract the organic layer and wash with 1M HCI (to remove unreacted amine)
followed by Brine.

 Purification: Dry over

, filter, and concentrate in vacuo. Recrystallization from Hexane/EtOAc is preferred over
column chromatography for scalability.

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis workflow emphasizing temperature control to prevent side
reactions.
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Part 3: Reactivity & Applications in Drug Design
The "Warhead" Mechanism

In modern drug discovery, 2-chloro-N-cyclopropylacetamide is utilized as a Targeted
Covalent Inhibitor (TCI). The

-chloroacetamide moiety functions as a "warhead," an electrophile that reacts specifically with
nucleophilic cysteine residues on a target protein.

Mechanism: The reaction proceeds via an

mechanism.[1] The sulfur atom of the cysteine thiolate attacks the

-carbon, displacing the chloride ion. This forms an irreversible thioether bond, permanently
silencing the protein target.

Selectivity Note: Unlike acrylamides (Michael acceptors), chloroacetamides are intrinsically
more reactive.[2] To avoid off-target toxicity (promiscuous alkylation), the "cyclopropyl" portion
of the molecule is often elaborated into a larger scaffold that provides non-covalent binding
affinity (selectivity) before the covalent bond forms.

Mechanistic Pathway Diagram
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Figure 2: SN2 reaction mechanism between the chloroacetamide warhead and a protein

cysteine residue.

Part 4: Analytical Quality Control
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To ensure the integrity of this compound for biological assays, the following QC parameters

must be met.

Test Method Acceptance Criteria
Cyclopropyl protons:
0.4-0.7 ppm (multiplets).

Identity 1H NMR (DMSO-d6) Singlet at
4.0 ppm (

).

Purity LC-MS (UV 254 nm) >95% Area Under Curve.[3]
Presence of M+2 peak at

Isotopic Confirmation Mass Spectrometry ~33% intensity relative to
molecular ion.

) DCM < 600 ppm; TEA < 320

Residual Solvent GC-Headspace
ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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